molecular formula C11H13NO3 B8639386 4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one

4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B8639386
M. Wt: 207.23 g/mol
InChI Key: PAIFAXUSHBVXHY-UHFFFAOYSA-N
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Description

4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidones This compound is characterized by the presence of a pyrrolidone ring substituted with a hydroxy and methoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(3-methoxy-4-oxo-phenyl)-2-pyrrolidone, while reduction can produce 4-(3-hydroxy-4-methoxyphenyl)-2-pyrrolidinol. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may exert its effects through modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular receptors involved in inflammation and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyrrolidone ring with the hydroxy and methoxy phenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-15-10-3-2-7(4-9(10)13)8-5-11(14)12-6-8/h2-4,8,13H,5-6H2,1H3,(H,12,14)

InChI Key

PAIFAXUSHBVXHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(3-Benzyloxy-4-methoxyphenyl)-2-pyrrolidone (3.5 g, 11.6 mmol) and 350 mg of 10% Pd/C in 50 mL of MeOH and 10 mL of CH2Cl2 was shaken on a Paar apparatus under a 20 psi atmosphere of hydrogen for 8 hours. The mixture was filtered through celite and concentrated to afford 2.4 g (99%) of 4-(3-Hydroxy-4-methoxyphenyl)-2-pyrrolidone that was used without further purification for the syntheses described in Examples 1-3. 1H NMR (300 MHz, CDCl3) δ 6.82 (s, 1H), 6.79 (d, J=7.6 Hz, 1H), 6.70 (d, J=7.6 Hz, 1H), 6.50 (s, 1H), 3.87 (s, 3H), 3.77 (t, J=8.4 Hz, 1H), 3.62 (t, J=8.0 Hz, 1H), 3.40 (t, J=8.4 Hz, 1H), 2.71 (dd, J=16.8, 8.8 Hz, 1H), 2.49 (dd, J=16.8, 9.0 Hz, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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